molecular formula C21H24O5 B3030860 Schisandrone

Schisandrone

Cat. No.: B3030860
M. Wt: 356.4 g/mol
InChI Key: DRKPZVVNEGETTG-XAAFQQQXSA-N
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Description

Schisandrone is a bioactive lignan isolated from Schisandra species, including Schisandra sphenanthera and Schisandra henryi . Its molecular formula is C₂₁H₂₄O₅ (molecular weight: 356.41 g/mol), and it is structurally classified as a 4-aryltetralone lignan . Preclinical studies highlight its neuroprotective, antioxidant, and anti-inflammatory properties, particularly in Alzheimer’s disease (AD) models. Key findings include:

  • Neuroprotection: this compound mitigates β-amyloid (Aβ)-induced oxidative stress and neuronal damage in rat hippocampus, improving learning and memory in Morris water maze tests .
  • Mechanisms: It suppresses NF-κB and inducible nitric oxide synthase (iNOS) expression, reducing neuroinflammation, while enhancing antioxidant enzymes (SOD, GSH-Px, CAT) to counteract oxidative stress .
  • Broad Applications: Emerging evidence suggests roles in metabolic regulation (e.g., improving blood glucose via AKT/GSK3 signaling in diabetic rats) and anti-virulence effects against Staphylococcus aureus by inhibiting α-hemolysin .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of schisandrone involves the extraction and isolation from the fruits of Schisandra sphenanthera. The process typically includes the following steps:

Industrial Production Methods: Industrial production of this compound follows similar extraction and isolation techniques but on a larger scale. The process involves:

Chemical Reactions Analysis

Structural Features and Reactivity

Schisandrone’s structure includes:

  • A central dibenzocyclooctadiene core

  • Methoxy groups at positions C-6 and C-7

  • A hydroxyl group at C-12

  • Methylenedioxy bridges (C-9 and C-10)

These groups dictate its reactivity:

  • Hydroxyl group : Prone to oxidation (e.g., quinone formation) or glycosylation.

  • Methoxy groups : Electron-donating effects stabilize aromatic rings but resist nucleophilic substitution.

  • Methylenedioxy bridge : Susceptible to hydrolysis under acidic/basic conditions, yielding catechol derivatives .

Oxidative Reactions

  • Autoxidation : In aqueous solutions, this compound undergoes slow autoxidation, generating silyloxy radicals via interaction with silica particles .

  • Enzymatic Oxidation : Cytochrome P450 enzymes metabolize this compound into hydroxylated intermediates, confirmed via LC-MS/MS .

Radical Scavenging

This compound donates hydrogen atoms to stabilize free radicals (e.g., hydroxyl or peroxyl radicals), forming stabilized phenoxyl radicals. This property underpins its antioxidant activity :

This compound OH+ROOThis compound O+ROOH\text{this compound OH}+\text{ROO}^\cdot \rightarrow \text{this compound O}^\cdot +\text{ROOH}

Acid/Base Hydrolysis

Under acidic conditions (pH < 3), the methylenedioxy bridge hydrolyzes to yield catechol derivatives:

C9H10O4+H2OC7H6O2+CH3OH+HCOOH\text{C}_9\text{H}_{10}\text{O}_4+\text{H}_2\text{O}\rightarrow \text{C}_7\text{H}_6\text{O}_2+\text{CH}_3\text{OH}+\text{HCOOH}
This reaction is critical for metabolite formation in vivo .

Thermal Stability

Pyrolysis-GC/MS studies (350°C) reveal this compound decomposes into:

  • Aromatic fragments : Benzene, toluene

  • Oxygenated products : Vanillin, syringaldehyde
    This suggests thermal cleavage of methoxy and methylenedioxy groups .

Electrochemical Behavior

Cyclic voltammetry shows reversible oxidation at +0.45 V (vs. Ag/AgCl), corresponding to phenol oxidation. A second irreversible wave at +0.85 V indicates methoxy group oxidation .

Comparative Reactivity Table

Reaction TypeConditionsProductsKey References
AutoxidationAqueous silica, ambient lightSilyloxy radicals, disulfides
Enzymatic oxidationCYP3A4, NADPH12-Hydroxythis compound
Acid hydrolysisHCl (1M), 60°C, 2hCatechol, formic acid
Radical scavengingDPPH/ABTS assayStable phenoxyl radical

Synthetic Modifications

This compound derivatives are synthesized to enhance bioavailability:

  • Acetylation : Reacting with acetic anhydride yields 12-acetoxythis compound (bioactivity retained) .

  • Glycosylation : UDP-glucosyltransferase catalyzes C-12 hydroxyl glucuronidation, forming a water-soluble metabolite .

Stability in Formulations

This compound degrades under UV light (λ = 254 nm) via:

  • Demethylation : Loss of methoxy groups, forming quinone methides.

  • Photodimerization : [2+2] cycloaddition under prolonged exposure .

Unresolved Questions

  • Role of silica in accelerating this compound oxidation remains mechanistically unclear .

  • Enzymatic pathways for methylenedioxy bridge hydrolysis in mammals require further mapping .

Comparison with Similar Compounds

The following table compares Schisandrone with structurally or functionally related natural compounds, focusing on mechanisms, efficacy, and research status:

Compound Molecular Formula Source Mechanism of Action Key Findings Research Stage
This compound C₂₁H₂₄O₅ Schisandra spp. - Inhibits NF-κB/iNOS pathways
- Enhances SOD/GSH-Px/CAT activity
- Modulates PI3K-AKT pathway
- Reduces Aβ-induced cognitive deficits in rats
- Improves glucose metabolism in diabetic rats
Preclinical
Resveratrol C₁₄H₁₂O₃ Grapes, berries - Activates SIRT2 (NAD-dependent deacetylase)
- Enhances α-secretase/MMP-9 activity
- Reduces Aβ levels in AD models
- Protects against oxidative stress in traumatic brain injury
Preclinical/Clinical
Paeoniflorin C₂₃H₂₈O₁₁ Paeonia lactiflora - Structural activity in reducing infarct size
- Improves cerebral blood flow
- Ameliorates post-ischemic cognitive deficits in rats Preclinical
β-Asarone C₁₂H₁₆O₃ Acorus calamus - Modulates SOD, GSH-Px, and MDA levels - Improves learning/memory in AD mice Preclinical
Icariin C₃₃H₄₀O₁₅ Epimedium spp. - Unclear mechanism; possible antioxidant effects - Protects against aluminum-induced memory deficits in rats Preclinical
Gastrodin C₁₃H₁₈O₇ Gastrodia elata - Anti-inflammatory and anti-apoptotic effects - Mitigates cerebral ischemia-reperfusion injury Preclinical

Key Comparative Insights:

Antioxidant Mechanisms :

  • This compound and β-asarone both enhance SOD/GSH-Px activity, but this compound uniquely targets NF-κB to reduce inflammation .
  • Resveratrol activates sirtuins (SIRT2), which regulate mitochondrial function and oxidative stress independently of antioxidant enzymes .

Anti-Amyloid Effects :

  • This compound reduces Aβ toxicity by suppressing oxidative stress, whereas resveratrol promotes Aβ clearance via α-secretase and MMP-9 activation .

Structural and Functional Diversity :

  • Paeoniflorin’s glycoside structure may enhance bioavailability compared to this compound’s lignan framework, though both improve post-ischemic cognition .
  • β-Asarone, a phenylpropane derivative, shares this compound’s SOD modulation but lacks evidence for PI3K-AKT pathway involvement .

Clinical Translation :

  • Resveratrol has advanced to clinical trials for neurodegenerative diseases, while this compound remains in preclinical studies despite its multi-target efficacy .

Biological Activity

Schisandrone is a dibenzocyclooctadiene lignan derived from the plant Schisandra chinensis, known for its extensive medicinal properties. This compound has garnered attention for its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer effects. Recent studies have highlighted its potential in treating various diseases, particularly due to its mechanisms of action at the molecular level.

Antioxidant Properties

This compound exhibits significant antioxidant activity by scavenging free radicals such as hydroxyl radicals and superoxide anions. This capability helps protect cells from oxidative stress, which is implicated in various degenerative diseases.

  • Mechanism : this compound enhances the activity of antioxidant enzymes like superoxide dismutase (SOD) and glutathione peroxidase (GSH-Px), leading to reduced levels of malondialdehyde (MDA), a marker of oxidative damage .

Anti-Cancer Effects

Numerous studies indicate that this compound has potent anticancer properties. It has been shown to induce apoptosis in various cancer cell lines through multiple mechanisms, including cell cycle arrest and modulation of signaling pathways.

  • Cell Cycle Arrest : this compound induces G0/G1 phase arrest in human ovarian cancer cells, which is associated with upregulation of p21 and downregulation of cyclin-dependent kinases (CDKs) .
  • Apoptosis Induction : It activates intrinsic apoptotic pathways involving caspases and Bcl-2 family proteins, leading to programmed cell death in cancer cells .

Anti-Inflammatory Effects

Research has indicated that this compound can modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-1β. This property suggests its potential use in conditions characterized by chronic inflammation .

Neuroprotective Effects

This compound has shown promise in protecting neuronal cells from damage caused by oxidative stress and neurodegenerative processes. It enhances the expression of heat shock proteins (HSPs), which play a crucial role in cellular stress responses.

  • Mechanism : By modulating signaling pathways related to neuroprotection, this compound may help mitigate the effects of neurodegenerative diseases such as Alzheimer's .

In Vivo Studies

  • Cancer Metastasis : In a study involving BALB/c mice, this compound significantly reduced cancer invasion and metastasis, demonstrating its potential as an anti-metastatic agent .
  • Neuroprotection : Another study highlighted that this compound effectively reduced tau protein hyperphosphorylation in neural stem cells from APP transgenic mice, indicating its protective effects against Alzheimer's disease pathology .

In Vitro Studies

CompoundCancer TypeMechanism of ActionReference
This compoundOvarian CancerInduces G0/G1 arrest, apoptosis
This compoundLung Cancer (A549)Inhibits migration/invasion via HIF-1 and VEGF downregulation
Gomisin AColorectal CancerInduces apoptosis via CDK4 regulation

Q & A

Basic Research Questions

Q. What validated protocols exist for isolating and identifying Schisandrone from Schisandra chinensis?

Methodological Answer:

  • Extraction : Use sequential solvent extraction (e.g., ethanol, methanol) with polarity gradients to optimize lignan yield, followed by column chromatography (silica gel or Sephadex LH-20) for preliminary separation .
  • Identification : Confirm structure via NMR (¹H and ¹³C) and mass spectrometry (HRMS). Compare retention times with reference standards using HPLC or UPLC .
  • Purity Validation : Apply TLC and HPLC-DAD to ensure ≥95% purity, adhering to guidelines for compound characterization in natural product research .

Q. What analytical techniques are recommended for quantifying this compound in complex biological matrices?

Methodological Answer:

  • Sample Preparation : Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to reduce matrix interference.
  • Quantification : LC-MS/MS with multiple reaction monitoring (MRM) for specificity. Validate methods per ICH guidelines (linearity, LOD/LOQ, precision, accuracy) .
  • Quality Control : Include internal standards (e.g., deuterated analogs) to correct for recovery variations .

Q. How should researchers design initial pharmacological screening studies for this compound?

Methodological Answer:

  • In Vitro Models : Use cell lines (e.g., SH-SY5Y for neuroprotection) with standardized protocols for ROS detection (DCFH-DA assay) and mitochondrial membrane potential (JC-1 staining) .
  • Dose-Response : Test a logarithmic concentration range (e.g., 1–100 µM) to establish EC₅₀ values. Include positive controls (e.g., curcumin for antioxidant studies) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in this compound’s reported neuroprotective mechanisms across studies?

Methodological Answer:

  • Data Triangulation : Cross-validate findings using orthogonal assays (e.g., Western blot for protein expression + qPCR for gene regulation) .
  • Contextual Variables : Control for cell passage number, culture conditions, and solvent effects (e.g., DMSO concentration ≤0.1%) .
  • Meta-Analysis : Systematically review studies to identify confounding factors (e.g., this compound stereoisomer variations) .

Q. How can researchers investigate this compound’s pharmacokinetic-pharmacodynamic (PK-PD) disconnect in vivo?

Methodological Answer:

  • PK Profiling : Use microsampling in rodent models to assess bioavailability, tissue distribution, and metabolite formation via LC-HRMS .
  • PD Correlation : Link plasma concentrations to biomarker endpoints (e.g., Aβ42 levels in Alzheimer’s models) using nonlinear mixed-effects modeling (NONMEM) .

Q. What methodologies address conflicting data on this compound’s synergistic effects in multi-component formulations?

Methodological Answer:

  • Fractional Factorial Design : Test pairwise combinations (e.g., this compound + gomisin A) to isolate synergistic/additive effects .
  • Network Pharmacology : Build compound-target-disease networks using databases like STITCH or KEGG to predict polypharmacological interactions .

Q. How should multi-omics approaches be integrated to elucidate this compound’s systemic effects?

Methodological Answer:

  • Transcriptomics : RNA-seq on treated vs. untreated models to identify differentially expressed pathways (e.g., Nrf2/ARE signaling) .
  • Metabolomics : Pair with GC/LC-MS to map metabolic flux changes, validated via pathway enrichment tools (MetaboAnalyst) .

Q. Key Considerations for Methodological Rigor

  • Reproducibility : Document experimental conditions exhaustively (e.g., solvent purity, instrument calibration logs) .
  • Bias Mitigation : Blind data analysis and randomize treatment groups to reduce observer bias .
  • Ethical Compliance : Adhere to ARRIVE guidelines for preclinical studies and obtain ethics approval for animal/human tissue use .

Properties

IUPAC Name

(2S,3S,4R)-4-(3,4-dimethoxyphenyl)-7-hydroxy-6-methoxy-2,3-dimethyl-3,4-dihydro-2H-naphthalen-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24O5/c1-11-12(2)21(23)15-9-16(22)18(25-4)10-14(15)20(11)13-6-7-17(24-3)19(8-13)26-5/h6-12,20,22H,1-5H3/t11-,12+,20-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRKPZVVNEGETTG-XAAFQQQXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(C(=O)C2=CC(=C(C=C2C1C3=CC(=C(C=C3)OC)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H](C(=O)C2=CC(=C(C=C2[C@H]1C3=CC(=C(C=C3)OC)OC)OC)O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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